Osimertinib (dimesylate)
概要
説明
準備方法
AZD-9291(ジメシル酸塩)の調製には、いくつかの合成経路と反応条件が含まれていますAZD-9291(ジメシル酸塩)の工業生産は、通常、高純度の試薬と制御された反応条件を使用して、一貫性と効力を確保します . 硫酸塩、トシル酸塩、酒石酸塩、酢酸塩、クエン酸塩などの製薬塩の形態も、溶解性、バイオアベイラビリティ、安全性などの向上のため、調製されています .
化学反応解析
AZD-9291(ジメシル酸塩)は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主な生成物は、通常、元の化合物の誘導体であり、生物学的活性を強化または変更する修飾された官能基が含まれています .
科学研究への応用
AZD-9291(ジメシル酸塩)は、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。化学分野では、EGFR阻害と耐性のメカニズムを研究するためのモデル化合物として使用されます。生物学分野では、がんの進行と耐性に関連する細胞および分子経路を調査するために使用されます。 医学分野では、AZD-9291(ジメシル酸塩)は、EGFR変異を有する進行期NSCLC患者の標的療法として使用されています .
化学反応の分析
AZD-9291 (dimesylate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or alter its biological activity .
科学的研究の応用
AZD-9291 (dimesylate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of EGFR inhibition and resistance. In biology, it is employed to investigate the cellular and molecular pathways involved in cancer progression and resistance. In medicine, AZD-9291 (dimesylate) is used as a targeted therapy for patients with advanced NSCLC harboring EGFR mutations .
作用機序
AZD-9291(ジメシル酸塩)の作用機序は、EGFRチロシンキナーゼ活性の不可逆的阻害に関連しています。EGFR遺伝子の活性化変異(L858Rなど)とT790M耐性変異の両方を選択的に標的としています。 AZD-9291(ジメシル酸塩)は、変異EGFRのATP結合部位に共有結合することにより、下流のシグナル伝達経路を効果的に遮断し、がん細胞の増殖を阻害し、アポトーシスを誘導します .
類似の化合物との比較
AZD-9291(ジメシル酸塩)は、EGFR阻害剤の中で、感作性と耐性の両方のEGFR変異を選択的に標的とする一方で、野生型EGFRは温存できるため、独特な存在です。 類似の化合物には、可逆的阻害剤であるゲフィチニブやエルロチニブなどの第一世代EGFR阻害剤と、不可逆的であるが選択性の低いアファチニブなどの第二世代阻害剤があります . AZD-9291(ジメシル酸塩)は、耐性EGFR変異に対する強力な効力と選択性を持つ、薬理学的に差別化されたプロファイルを提供しています .
類似化合物との比較
AZD-9291 (dimesylate) is unique among EGFR inhibitors due to its ability to selectively target both sensitizing and resistant EGFR mutations while sparing wild-type EGFR. Similar compounds include first-generation EGFR inhibitors like gefitinib and erlotinib, which are reversible inhibitors, and second-generation inhibitors like afatinib, which are irreversible but less selective . AZD-9291 (dimesylate) offers a pharmacologically differentiated profile with greater potency and selectivity against resistant EGFR mutations .
生物活性
Osimertinib (dimesylate), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly for patients with the EGFR T790M mutation. This article explores its biological activity, efficacy, safety profile, and resistance mechanisms, supported by clinical data and case studies.
Osimertinib selectively targets both sensitizing mutations and the T790M resistance mutation in the EGFR gene. It forms a covalent bond with the Cys797 residue of the mutant EGFR, which allows it to inhibit downstream signaling pathways crucial for tumor growth while sparing wild-type EGFR, thereby reducing associated toxicities . This selectivity is a key advancement over previous generations of EGFR TKIs, which often resulted in significant side effects due to non-specific binding.
Clinical Efficacy
Clinical Trials and Observational Studies
- Efficacy in Advanced Lung Adenocarcinoma : A study involving 90 patients with advanced lung adenocarcinoma reported an objective response rate (ORR) of 63.3% , with a disease control rate (DCR) of 93.3% . The median progression-free survival (mPFS) was 10.41 months , and the median overall survival (mOS) was 31.37 months .
- First-Line Treatment : In a prospective multicenter study known as the FLOWER study, osimertinib demonstrated an ORR of 73% and a DCR of 96% , with mPFS reaching 18.9 months .
- Real-World Data : In patients previously treated with other therapies, osimertinib showed high activity, achieving an mPFS of 8.8 months in those with CNS metastases . A separate analysis indicated that low-dose osimertinib also yielded favorable outcomes, with an ORR of 77.3% and mPFS of 10 months .
Safety Profile
The safety profile of osimertinib is generally favorable compared to earlier TKI therapies. Common adverse events include:
The incidence of serious adverse events is relatively low, making osimertinib a well-tolerated option for many patients.
Resistance Mechanisms
Despite its effectiveness, resistance to osimertinib can develop, primarily through secondary mutations in the EGFR gene:
- C797S Mutation : This mutation alters the binding site for osimertinib, leading to treatment failure in some patients .
- Uncommon Mutations : Studies have shown that certain uncommon mutations within the EGFR can also confer resistance, complicating treatment strategies .
Case Studies
- Case Study in HER2 Aberration : A 68-year-old female patient with stage IV NSCLC harboring a HER2 exon 19 mutation exhibited significant intra- and extracranial responses to osimertinib after initial treatment failure with other agents. This case highlights osimertinib's potential beyond traditional EGFR mutations .
- Squamous Cell Carcinoma Response : A report described a patient with stage IIIC squamous cell lung cancer who responded positively to osimertinib treatment, indicating its broader applicability across different NSCLC histologies .
Summary Table of Clinical Findings
Study Type | Patients | ORR (%) | DCR (%) | mPFS (months) | mOS (months) |
---|---|---|---|---|---|
Advanced Lung Adenocarcinoma | 90 | 63.3 | 93.3 | 10.41 | 31.37 |
FLOWER Study | N/A | 73 | 96 | 18.9 | Not reached |
Real-World Data | 94 | N/A | N/A | 8.8 | N/A |
Low-Dose Osimertinib | N/A | 77.3 | N/A | 10 | 13 |
特性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUCCTLBBCSFEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。